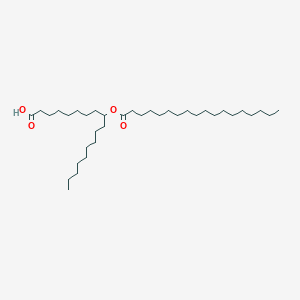

9-Octadecanoyloxy-octadecanoic acid

Descripción general

Descripción

Branched fatty acid esters of hydroxy fatty acids (FAHFAs) are newly identified endogenous lipids regulated by fasting and high-fat feeding and associated with insulin sensitivity. Structurally, these esters are comprised of a C-16 or C-18 fatty acid (e.g., palmitoleic, palmitic, oleic, or stearic acid) linked to either a C-16 or C-18 hydroxy substituent. 9-SAHSA is a FAHFA in which stearic acid is esterified at the 9th carbon of hydroxy stearic acid. The levels of SAHSA are moderately elevated in the serum of glucose tolerant AG4OX mice, which overexpress the Glut4 glucose transporter specifically in adipose tissue.

Actividad Biológica

9-Octadecanoyloxy-octadecanoic acid, also known as a fatty acid ester, is structurally related to octadecanoic acid and 9-hydroxyoctadecanoic acid. This compound has garnered attention in recent years for its potential biological activities, particularly in the fields of immunology, neurobiology, and metabolic regulation. This article aims to synthesize current research findings on the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and implications for health.

- Chemical Formula : C36H70O4

- Molecular Weight : 570.88 g/mol

- Classification : Fatty acid ester

Biological Activity Overview

Research indicates that this compound may play a role in several biological processes:

- Neurobehavioral Effects : Studies have shown that related compounds, such as 9,12-octadecadiynoic acid, influence neurobehavioral development in model organisms like Caenorhabditis elegans. These compounds modulate serotonin transporter expression, impacting locomotive behaviors and adaptive responses to environmental stimuli .

- Inflammation and Immune Response : Octadecanoids are emerging as significant lipid mediators involved in inflammation and immune modulation. They have been implicated in various biological processes, including nociception (pain perception), tissue modulation, and metabolic regulation .

- Antibacterial Activity : Some derivatives of octadecanoic acid have shown potential antibacterial properties. For instance, studies on related compounds suggest that they may inhibit bacterial growth, making them candidates for developing new antimicrobial agents .

The biological activities of this compound are thought to arise from its interactions with cellular signaling pathways:

- Serotonergic System Modulation : By influencing serotonin transporters such as MOD-1 and MOD-5, these compounds can affect mood and behavior. Research indicates that low concentrations enhance locomotive abilities while higher concentrations may impair these functions due to altered serotonergic signaling .

- Oxidative Stress Response : The compound may interact with oxidative stress pathways via the regulation of genes associated with antioxidant defense mechanisms. For example, studies have shown that high doses can downregulate stress-related genes like daf-16, impacting longevity and stress responses in model organisms .

Table 1: Biological Activities of this compound

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Neurobehavioral | Enhanced locomotive behavior at low doses | |

| Inflammation | Modulation of immune responses | |

| Antibacterial | Inhibition of bacterial growth |

Case Studies

- Neurobehavioral Study in C. elegans :

- Inflammation Modulation :

Aplicaciones Científicas De Investigación

Introduction to 9-Octadecanoyloxy-octadecanoic Acid

This compound, also known as a fatty acid ester, is derived from octadecanoic acid and 9-hydroxyoctadecanoic acid. It has garnered attention in various scientific research applications due to its unique properties and potential benefits across multiple fields, including food science, pharmaceuticals, and materials science.

Food Industry

This compound has been explored as a food additive due to its emulsifying and surfactant properties. It can improve the texture and stability of food products:

- Emulsification : It acts as an emulsifier in products such as mayonnaise, improving stability and texture by preventing separation of oil and water phases.

- Foaming Agent : Used in whipped toppings and desserts to enhance volume and texture.

- Antimicrobial Properties : Exhibits antimicrobial activity, making it beneficial for extending the shelf life of food products by inhibiting microbial growth .

Pharmaceutical Applications

In pharmaceuticals, the compound is being studied for its potential roles in drug delivery systems:

- Surfactant for Drug Formulations : Its surfactant properties can enhance the solubility of poorly soluble drugs, improving bioavailability.

- Stabilizing Agent : Acts as a stabilizer in emulsions and suspensions, ensuring uniform distribution of active ingredients .

Cosmetics and Personal Care

The compound's emulsifying and moisturizing properties make it suitable for use in cosmetics:

- Skin Care Products : Used in creams and lotions to improve texture and provide moisture.

- Hair Care Products : Functions as an emollient, helping to soften hair and improve manageability .

Materials Science

Research indicates potential applications in materials science:

- Biodegradable Polymers : As a component in biodegradable plastics, it can enhance the mechanical properties while maintaining environmental sustainability.

- Coatings : Utilized in coatings for various surfaces due to its film-forming ability, providing protection while being non-toxic .

Case Study 1: Food Emulsification

A study investigated the use of this compound in low-fat mayonnaise formulations. The results showed that incorporating this compound improved emulsion stability and sensory properties compared to traditional emulsifiers. The mayonnaise exhibited better texture and mouthfeel, making it more appealing to consumers .

Case Study 2: Pharmaceutical Formulations

Research focused on the formulation of a poorly soluble drug using this compound as a surfactant. The study demonstrated that the addition of this compound significantly increased drug solubility and bioavailability in vitro, suggesting its potential for enhancing therapeutic efficacy when used in oral formulations .

Propiedades

IUPAC Name |

9-octadecanoyloxyoctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H70O4/c1-3-5-7-9-11-12-13-14-15-16-17-18-20-25-29-33-36(39)40-34(30-26-22-19-10-8-6-4-2)31-27-23-21-24-28-32-35(37)38/h34H,3-33H2,1-2H3,(H,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQJLCZWOOVLQNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCC)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H70O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601275248 | |

| Record name | 9-[(1-Oxooctadecyl)oxy]octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601275248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | FAHFA(18:0/9-O-18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112112 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1895916-79-6 | |

| Record name | 9-[(1-Oxooctadecyl)oxy]octadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1895916-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-[(1-Oxooctadecyl)oxy]octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601275248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FAHFA(18:0/9-O-18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112112 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.